molecular formula C10H13F2N3 B1403126 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine CAS No. 1256786-57-8

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine

Cat. No.: B1403126
CAS No.: 1256786-57-8
M. Wt: 213.23 g/mol
InChI Key: JWEGKIZNYAIUQB-UHFFFAOYSA-N
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Description

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine is a versatile chemical compound known for its unique properties. It is widely used in scientific research, particularly in the fields of drug discovery, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine typically involves the reaction of 4,4-difluoropiperidine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine finds applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine include:

  • 6-(4,4-Difluoropiperidin-1-yl)pyridazin-3-amine
  • 4,4-Difluoropiperidin-1-yl derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a piperidine ring with difluoro substitution and a pyridine ring. This structure imparts specific chemical and biological properties that make it valuable in various research applications.

Properties

IUPAC Name

6-(4,4-difluoropiperidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3/c11-10(12)3-5-15(6-4-10)9-2-1-8(13)7-14-9/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEGKIZNYAIUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 135A (4.56 g, 18.75 mmol) and solvent THF (20 mL)/DMF were added to Ra-Ni 2800, water slurry (4.56 g, 78 mmol) in a 250 mL SS pressure bottle and stirred for 2 hr at 30 psi and ambient temperature. The mixture was filtered through a nylon membrane and washed with MeOH. The filtrate was concentrated and dried under vacuum to afford the title compound (3.40 g, 85%). 1H NMR (400 MHz, DMSO-D6) δ 2.03-1.88 (m, 4H), 3.49-3.38 (m, 4H), 4.61 (s, 2H), 6.73 (d, J=8.8, 1H), 6.93 (dd, J=2.9, 8.8, 1H), 7.61 (d, J=2.6, 1H). MS (ESI) m/z 214 (M+H+).
Quantity
4.56 g
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20 mL
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85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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